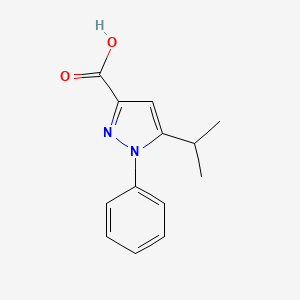

1-苯基-5-(丙烷-2-基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in pharmaceutical and agrochemical industries .

Synthesis Analysis

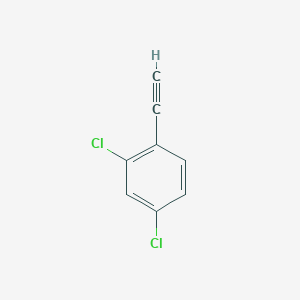

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 5-phenyl-1H-pyrazole-3-carboxylic acid was performed by esterification with methanol . Another related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, was synthesized using a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involved the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .

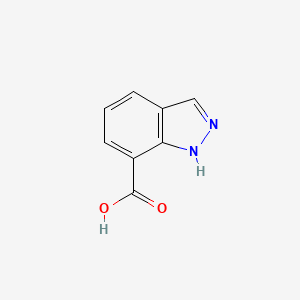

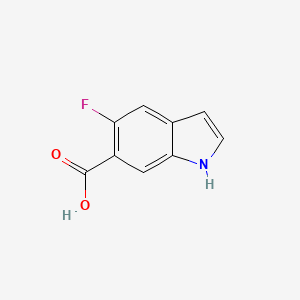

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray diffraction . For example, the crystal structure of methyl 5-phenyl-1H-pyrazole-3-carboxylate was stabilized by intermolecular aromatic π–π interactions and various types of hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the cyclocondensation reaction of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate led to the formation of new pyrazole derivatives . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were also studied, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, the single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were characterized by powder XRD, FT–IR, TG–DTA–DSC, and dielectric study, revealing stability up to 160 °C and a decomposition pattern . The dielectric constant of these crystals was found to decrease with increasing frequency of the applied field .

科学研究应用

杂环化合物合成

1-苯基-5-(丙烷-2-基)-1H-吡唑-3-羧酸是一种可用于合成各种杂环化合物的化合物。在有机合成领域,DCNP(4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮)及其衍生物被视为构建多种杂环化合物的基元。这些结构包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃等。DCNP 在温和条件下的独特反应性促进了从广泛的前体中生成多功能氰亚甲基染料,表明 1-苯基-5-(丙烷-2-基)-1H-吡唑-3-羧酸等相关化合物在类似合成应用中的潜在用途(Gomaa & Ali, 2020)。

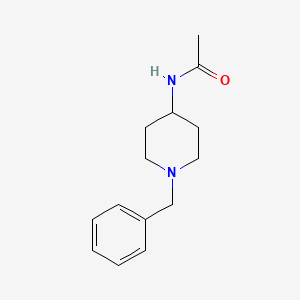

生物活性与药物合成

吡唑羧酸衍生物的合成及其生物应用在药物化学中备受关注。由于其各种生物活性,包括抗菌、抗癌、抗炎和抗病毒特性,这些化合物在杂环化合物中充当重要的支架。吡唑羧酸衍生物的合成及其多样的生物应用突出了该化合物在药物发现和开发中的重要性。这篇综述概述了吡唑羧酸衍生物的合成方法和生物活性,为药物化学领域的科学家提供了指导(Cetin, 2020)。

对药物代谢研究的贡献

对人肝微粒体中细胞色素 P450 同工酶的化学抑制剂的研究揭示了特定抑制剂在破译 CYP 同工酶参与药物代谢中的作用的重要性。当多种药物同时给药给患者时,这一知识对于预测潜在的药物-药物相互作用 (DDIs) 至关重要。此类研究强调了了解 1-苯基-5-(丙烷-2-基)-1H-吡唑-3-羧酸等化合物的代谢途径和相互作用的重要性,因为它们的代谢会影响治疗剂的疗效和安全性(Khojasteh 等,2011)。

安全和危害

属性

IUPAC Name |

1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJJSFGHMQPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556386 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

3191-87-5 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。